9-Ethoxyaristololactam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122739-09-7 |
|---|---|
Molecular Formula |
C19H15NO5 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
12-ethoxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(19),2(6),7,11,13(18),14,16-heptaen-9-one |
InChI |
InChI=1S/C19H15NO5/c1-3-23-18-13-9(5-4-6-11(13)22-2)15-14-10(19(21)20-16(14)18)7-12-17(15)25-8-24-12/h4-7H,3,8H2,1-2H3,(H,20,21) |
InChI Key |
YFTVKUKOLZCKAN-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)N2)OCO5 |
Canonical SMILES |
CCOC1=C2C3=C(C4=C1C(=CC=C4)OC)C5=C(C=C3C(=O)N2)OCO5 |
Other CAS No. |
122739-09-7 |
Synonyms |
9-ethoxyaristololactam aristololactam, 9-ethoxy |
Origin of Product |
United States |
Natural Occurrence and Isolation of 9 Ethoxyaristololactam
Discovery and Botanical Origin in Macleaya Species
The compound 9-Ethoxyaristololactam has been identified in Macleaya cordata, a perennial herb belonging to the Papaveraceae family. researchgate.netresearchgate.netgbif.orgyoutube.com This plant, commonly known as plume poppy, is recognized for its diverse alkaloid content. researchgate.net A study utilizing UPLC-DAD-QTOF-MS/MS analysis of a crude extract from M. cordata led to the identification of 32 alkaloids, including this compound. researchgate.net This was the first time this particular compound was reported in Macleaya cordata. researchgate.net
Presence in Aristolochia Species
This compound has also been isolated from Aristolochia mollissima Hance, a plant with a history of use in traditional Chinese medicine. athmsi.org Research has identified several monomeric compounds from this plant, including this compound. athmsi.org
Methodological Approaches for Isolation from Natural Sources
The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction followed by purification.
Extraction Techniques Employed
Various extraction methods are utilized to obtain crude extracts containing this compound from plant material. organomation.comarcjournals.org These techniques are designed to efficiently remove the desired compounds from the solid plant matrix. nih.gov
Commonly employed methods include:
Heat Reflux Extraction: This technique involves boiling a solvent with the plant material to extract the target compounds. athmsi.org
Ultrasonic Extraction: This method uses ultrasonic waves to disrupt the plant cell walls, enhancing the extraction process. athmsi.orgchemmethod.com
Decoction: This traditional method involves boiling the plant material in a solvent, typically water. athmsi.org
In a study on Aristolochia mollissima Hance, heat reflux extraction, ultrasonic extraction, and decoction were all used to obtain extracts. athmsi.org The choice of solvent is also a critical factor, with ethanol (B145695) and water being commonly used. athmsi.orgnih.gov
Chromatographic Separation and Purification Protocols
Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of other plant constituents. bioanalysis-zone.commpg.dekhanacademy.org Chromatography relies on the differential distribution of compounds between a stationary phase and a mobile phase to achieve separation. khanacademy.orgnih.gov
High-performance liquid chromatography (HPLC) is a key technique used in the separation and analysis of alkaloids like this compound. researchgate.net This method allows for the isolation of pure compounds from the crude extract.
Biosynthetic Pathways and Metabolic Transformations of 9 Ethoxyaristololactam
Biosynthetic Derivation from Precursor Alkaloids
The biosynthesis of aristolactams, including 9-ethoxyaristololactam, is intricately linked to the broader pathway of benzylisoquinoline alkaloid (BIA) production in plants. nih.govfrontiersin.org BIAs are a large and diverse group of plant secondary metabolites derived from the amino acid L-tyrosine. frontiersin.org The core structure of these compounds consists of an isoquinoline (B145761) ring attached to a benzyl (B1604629) group. frontiersin.org
Aristolochic acids and their derivative aristolactams are considered to be derivatives of BIAs. nih.gov The biosynthetic journey begins with L-tyrosine, which is converted through a series of enzymatic reactions into (S)-norcoclaurine, the central precursor for almost all BIAs. frontiersin.org Subsequent modifications, including methylation and hydroxylation, lead to the formation of (S)-reticuline. From (S)-reticuline, the pathway diverges to produce various classes of BIAs. For the formation of aporphine (B1220529) alkaloids, a key step involves a C-C phenol-coupling reaction on (S)-reticuline, creating the characteristic aporphine skeleton. nih.gov Further enzymatic steps, such as the condensation of methoxy (B1213986) and hydroxyl groups to form a methylenedioxy bridge and oxidative ring-opening, are proposed to generate the final backbone of aristolochic acids, from which aristolactams are derived. nih.gov
The formation of the aristolactam core structure is a multi-step enzymatic process originating from BIA precursors. While the specific enzymes for every step in aristolactam synthesis are not all fully elucidated, the general pathway involves key enzyme families. O-methyltransferases (OMTs) play a crucial role by adding methyl groups to hydroxyl groups on alkaloid structures, significantly altering their chemical properties. nih.gov In the context of aristolactam precursors, cytochrome P450 (CYP) enzymes and oxidoreductases are also vital. frontiersin.org
The proposed pathway to the aristolactam backbone involves the creation of an aporphine alkaloid skeleton from (S)-reticuline. This is followed by the formation of a methylenedioxy bridge and an oxidative opening of the nitrogen-containing ring to yield the phenanthrene (B1679779) carboxylic acid structure of aristolochic acids. nih.gov The aristolactam structure is then formed from the corresponding aristolochic acid. This transformation is a reductive process, converting the nitro group of the aristolochic acid into a lactam ring.
Endogenous Biotransformation of Aristolochic Acids
This compound is recognized as a metabolite of aristolochic acid (AA) analogues. Aristolactams are frequently found alongside aristolochic acids in plants of the Aristolochiaceae family and are also formed through the metabolic conversion of AAs within the body. scienceopen.comresearchgate.net Specifically, aristolactam I is a known derivative and metabolite of aristolochic acid I (AAI), and aristolactam II is derived from aristolochic acid II (AAII). scienceopen.com
Studies have shown that after administration of AAI to rats, various metabolites, including aristolactam I, are found in urine and feces. nih.gov The conversion of AAs to their corresponding aristolactams is a significant metabolic pathway. jfda-online.com While aristolactam I is the primary lactam metabolite of AAI, other analogues like this compound can also be formed, representing further biotransformation of these compounds. researchgate.netgoogleapis.com
The metabolic conversion of aristolochic acids to aristolactams is fundamentally a process of nitro-reduction. nih.gov This involves the reduction of the nitro group (NO₂) present on the phenanthrene structure of aristolochic acid to form the characteristic lactam (a cyclic amide) ring of the aristolactam. nih.govresearchgate.net This reductive activation is a critical step in the bioactivation of aristolochic acids, leading to the formation of reactive intermediates that can bind to DNA. nih.govfrontiersin.org
Several enzymes are capable of catalyzing this nitro-reduction. Key among these are NAD(P)H:quinone oxidoreductase 1 (NQO1), which is considered a major cytosolic enzyme in this process, and microsomal enzymes like cytochrome P450 (CYP) 1A1 and 1A2. researchgate.netnih.govnih.gov Other enzymes such as prostaglandin (B15479496) H synthase and NADPH:CYP reductase have also been implicated. nih.govbohrium.com The process is a four-electron reduction that converts the aristolochic acid to an N-hydroxyaristolactam (e.g., AL-I-NOH from AAI). nih.govnih.gov This intermediate is unstable and can lead to the formation of a cyclic nitrenium ion that is highly reactive. nih.govmdpi.com
The liver and kidneys are the primary sites for the metabolism of aristolochic acids and their related compounds. jci.orgresearchgate.net Both organs possess the enzymatic machinery necessary for the biotransformation of these xenobiotics.
Table 1: Key Enzymes in Hepatic and Renal Metabolism of Aristolochic Acids
| Enzyme Family | Specific Enzyme(s) | Location | Metabolic Role | Reference |
| Cytochrome P450 (CYP) | CYP1A1, CYP1A2 | Liver (microsomal), Kidney | Nitro-reduction (activation) and O-demethylation (detoxification) | researchgate.netnih.govresearchgate.net |
| NAD(P)H:quinone oxidoreductase | NQO1 | Liver (cytosolic), Kidney | Nitro-reduction (activation) | researchgate.netnih.govnih.gov |
| Prostaglandin H synthase | PHS | Kidney, Urothelial tissues | Nitro-reduction (activation) | nih.govbohrium.com |
| Sulfotransferases (SULTs) | SULT1A1, SULT1A2, SULT1B1 | Liver, Kidney | O-sulfonation of N-hydroxyaristolactams (activation) | nih.govnih.govjci.org |
| N-acetyltransferases (NATs) | NAT1, NAT2 | Liver | N,O-acetyltransfer of N-hydroxyaristolactams (activation) | nih.gov |
In the liver, CYP1A1 and CYP1A2 are major enzymes involved in both the reductive activation of AAs to form DNA-binding species and their oxidative detoxification through O-demethylation. nih.govresearchgate.net Cytosolic NQO1 also plays a significant role in the reductive activation in the liver. mdpi.com Studies using a linked liver-kidney-on-a-chip model have shown that hepatic metabolism of AAI significantly increases its toxicity to kidney cells. jci.org This is because the liver biotransforms AAI via nitro-reduction and subsequent sulfate (B86663) conjugation into a metabolite that is then transported to the kidney. jci.org
The kidney itself is also capable of metabolizing AAs. nih.gov Isolated perfused rat kidney studies have demonstrated that the kidney can convert AAI into metabolites like aristolactam I. nih.gov Enzymes such as prostaglandin H synthase, which are prominent in the kidney and urothelial tissues, can reductively activate AAs, contributing to their nephrotoxicity. bohrium.com Both conjugated and unconjugated metabolites are produced in the renal tissues and can be excreted in the urine. nih.gov
Involvement of Cytochrome P450 Enzymes (e.g., CYP1A2) in Biotransformation
The biotransformation of aristolactams and related compounds is significantly influenced by the activity of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics. nih.govnih.gov These enzymes are central to the detoxification and, in some cases, the bioactivation of various chemical compounds. nih.gov
Research into the metabolism of aristolochic acids (AAs), which are precursors to aristolactams, has shed light on the specific CYP isozymes involved in their transformation. scienceopen.comwikipedia.org This knowledge provides a strong inferential basis for understanding the metabolic pathways of this compound, given its structural similarity to other aristolochic acid derivatives.
Detailed Research Findings
Studies have demonstrated that the liver is a primary site for the metabolism of aristolochic acids. scienceopen.com The metabolic processes in the liver include both activation and detoxification pathways. Several endogenous cytosolic and microsomal enzymes are involved, with a predominant role attributed to CYP1A1 and CYP1A2. scienceopen.com
Further investigations have quantified the contribution of various human CYP isoforms to the O-demethylation of AAI. These studies confirm that while several CYPs can metabolize AAI, CYP1A2 is responsible for a significant portion of its oxidation in the human liver. mdpi.com In addition to CYP1A enzymes, other isoforms such as those from the CYP2C and CYP3A families have been shown to contribute to the metabolism of AAI, albeit with much lower efficiency. mdpi.com
The biotransformation of AAI is not limited to O-demethylation. Reduction of the nitro group leads to the formation of aristolactams. wikipedia.orgnih.gov This reductive metabolism can result in the formation of reactive intermediates that can bind to DNA, a process linked to the carcinogenicity of some aristolochic acids. wikipedia.orgresearchgate.net The balance between the oxidative detoxification pathway (O-demethylation) and the reductive activation pathway is a critical determinant of the ultimate biological activity of these compounds.
Given that this compound is an ethoxy analogue of other aristolactams, it is highly probable that its biotransformation follows similar pathways. The ethoxy group would likely be a target for O-deethylation by CYP enzymes, analogous to the O-demethylation of AAI, representing a key detoxification step. The involvement of CYP1A2 in this process is strongly anticipated based on the extensive evidence from studies on structurally related aristolochic acid derivatives.
Table 1: Cytochrome P450 Isozymes Implicated in the Biotransformation of Aristolochic Acid Analogs
| Enzyme Family | Specific Isozyme | Role in Biotransformation | Reference |
| Cytochrome P450 | CYP1A1 | O-demethylation of Aristolochic Acid I (AAI) | nih.govscienceopen.commdpi.com |
| CYP1A2 | Major enzyme for O-demethylation of AAI in the liver; detoxification | nih.govscienceopen.commdpi.com | |
| CYP2C Family | Minor role in AAI oxidation | mdpi.com | |
| CYP3A4 | Minor role in AAI oxidation | mdpi.com |
Table 2: Key Metabolic Reactions in the Biotransformation of Aristolochic Acid Analogs
| Reaction Type | Description | Key Enzymes | Resulting Metabolite(s) | Reference |
| Oxidation (O-dealkylation) | Removal of an alkyl group from an ether linkage. A primary detoxification pathway for aristolochic acids. | CYP1A1, CYP1A2 | Hydroxylated metabolites (e.g., Aristolochic Acid Ia) | nih.govmdpi.comnih.gov |
| Reduction | Reduction of the nitro group. Can lead to the formation of aristolactams and potentially reactive intermediates. | Nitroreductases, potentially CYPs under certain conditions | Aristolactams (e.g., Aristolactam I) | wikipedia.orgnih.gov |
Synthetic Chemistry and Structural Analogue Generation
Strategies for the Total Synthesis of Aristolactam Scaffolds
The total synthesis of aristolactams, a class of naturally occurring phenanthrene (B1679779) lactam alkaloids, has been a subject of extensive research. rsc.orgscispace.com These compounds, isolated from various plant species, exhibit a range of biological properties. scispace.com The core challenge in their synthesis lies in the efficient construction of the polycyclic phenanthrene ring system fused to a lactam moiety.
Key Coupling Reactions in Phenanthrene Lactam Construction (e.g., Suzuki-Miyaura Reaction)
A cornerstone in the modern synthesis of aristolactam scaffolds is the application of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. acs.orgnih.gov This powerful carbon-carbon bond-forming reaction has proven highly effective in constructing the central phenanthrene core.
One prominent strategy involves a one-pot cascade reaction that combines a Suzuki-Miyaura coupling with an aldol-type condensation. acs.orgnih.govacs.org This approach typically utilizes an appropriately substituted isoindolin-1-one (B1195906) and a 2-formylphenylboronic acid as the key building blocks. acs.orgnih.gov The initial Suzuki-Miyaura coupling forges the bond between the two aromatic rings, and the subsequent intramolecular aldol (B89426) condensation facilitates the formation of the final ring of the phenanthrene system. This cascade process offers an efficient and direct route to the aristolactam core, enabling the synthesis of various natural products, including aristolactam BII, aristolactam BIII, and aristolactam FI. acs.orgacs.org
The versatility of the Suzuki-Miyaura reaction allows for the introduction of diverse substituents on the aromatic rings, which is crucial for preparing a library of analogues for structure-activity relationship studies. acs.org For instance, the synthesis of sauristolactam (B1681484) has been efficiently achieved using this methodology. koreascience.kr
Other synthetic methodologies have also been developed, such as a synergistic approach combining C-H bond activation and dehydro-Diels-Alder reactions. rsc.orgnih.gov This method involves the ruthenium-catalyzed oxidative cyclization of benzamides with vinyl sulfone to form 3-methyleneisoindolin-1-ones, which then undergo a dehydro-Diels-Alder reaction with benzynes to construct the aristolactam framework. rsc.orgnih.gov
Designed Synthesis of 9-Ethoxyaristololactam Analogues
The targeted synthesis of analogues of specific aristolactams, such as this compound, is driven by the need to understand how structural modifications influence their biological activity.
Preparation of Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule responsible for its biological effects. mdpi.com For aristolactams, SAR studies have been conducted by systematically modifying the phenanthrene nucleus and the lactam moiety. nih.gov
The synthesis of a variety of aristolactam derivatives allows for the evaluation of their cytotoxic properties. nih.gov For example, the introduction of different functional groups at various positions on the aristolactam scaffold can significantly impact activity. While specific SAR data on this compound is not extensively detailed in the provided results, the general principles of analogue synthesis are applicable. The ethoxy group at the C-9 position is a key feature, and creating analogues would involve modifying this group or introducing other substituents on the aromatic rings to probe their influence on biological activity. For instance, studies on aristolochic acid analogues have shown that the presence and position of functional groups like nitro and methoxy (B1213986) groups are critical determinants of their toxicological potency. nih.gov This highlights the importance of synthesizing a diverse range of derivatives to establish clear SAR profiles for the aristolactam class of compounds.
| Compound | Modification | Key Finding |
| Aristolochic Acid I (AA I) | - | Most toxic in a series of tested analogues. nih.gov |
| Aristolochic Acid II (AA II) | Demethoxylation of AA I | Less toxic than AA I. nih.gov |
| Aristolactam Analogues | N-(N-dialkylaminoalkyl) substitution | Exhibited interesting cytotoxic activity against L1210 leukemia cells. nih.gov |
| Aristolochic Acid Analogues | Presence of hydroxyl groups | Diminished cytotoxicity. nih.gov |
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for elucidating the molecular mechanisms of action of bioactive compounds. nih.gov For aristolochic acids and their related aristolactams, the development of chemical probes has been crucial in identifying their cellular targets. nih.gov
The synthesis of aristolochic acid derivatives bearing an aminopropyloxy group has been undertaken to create fluorescently labeled biological probes. acs.org These probes can be used to track the localization of the compounds within cells and to identify their binding partners. A common strategy involves incorporating a reactive group, such as an alkyne, into the structure of the parent compound. nih.gov This allows for the use of click chemistry to attach reporter tags like fluorophores or biotin, facilitating the visualization and pull-down of target proteins. The insights gained from these chemical proteomics approaches help to understand the pathways through which aristolactams exert their biological effects, including potential toxicity. nih.gov While the direct synthesis of a this compound-based probe is not explicitly mentioned, the established methods for creating probes for related compounds provide a clear roadmap for its future development.
Molecular and Cellular Biological Interactions of 9 Ethoxyaristololactam
Enzyme and Receptor Binding Studies
The ability of 9-Ethoxyaristololactam to interact with and modulate the activity of specific enzymes is a key area of investigation. Studies have explored its binding to protein kinases and enzymes involved in steroid hormone metabolism, revealing potential targets for its biological effects.
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes. mdpi.com The dysregulation of kinase activity is implicated in numerous diseases, making them important therapeutic targets. mdpi.com this compound has been investigated for its interactions with specific kinase targets.
One area of interest is its potential interaction with Cyclin-Dependent Kinase 1 (CDK1) complexed with Cyclin B. This complex is a key regulator of the cell cycle, particularly in the transition from G2 phase to mitosis. nih.govnih.gov The activity of the CDK1/Cyclin B complex is tightly controlled to ensure proper cell division. nih.govnih.gov
Another kinase of interest is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov DYRK1A is a multifunctional kinase involved in a wide range of cellular processes, including cell cycle regulation, transcription, and apoptosis. frontiersin.org It has been shown to phosphorylate multiple protein substrates and is implicated in various developmental and disease processes. nih.govfrontiersin.org Research suggests that DYRK1A can regulate apoptosis through the inhibitory phosphorylation of caspase 9. nih.gov
Interactive Table: Kinase Target Interactions of this compound
| Kinase Target | Function | Potential Interaction with this compound |
| CDK1/Cyclin B | Regulates G2/M transition in the cell cycle. nih.govnih.gov | Under investigation for potential modulatory effects. |
| DYRK1A | Multifunctional kinase involved in cell cycle, transcription, and apoptosis. nih.govfrontiersin.org | Explored as a potential target. nih.gov |
Steroid hormones are crucial signaling molecules involved in a wide array of physiological processes. unito.it Their synthesis and metabolism are tightly regulated by a series of enzymes. nih.gov One such family of enzymes is the 3β-hydroxysteroid dehydrogenases (3β-HSDs), which are essential for the biosynthesis of all classes of steroid hormones. ebi.ac.ukuniprot.org These enzymes catalyze the conversion of 3β-hydroxy-Δ5-steroids to the corresponding 3-keto-Δ4-steroids. ebi.ac.ukuniprot.org
There are different isoforms of 3β-HSD, with tissue-specific expression and functions. mdpi.com For instance, 3β-HSD1 is found in peripheral tissues, while 3β-HSD2 is primarily located in the adrenal glands and gonads. mdpi.comnih.gov The modulation of these enzymes can have significant effects on steroid hormone levels and signaling. Research has explored the potential for compounds to interact with and modulate the activity of 3β-HSDs. nih.gov
Cellular Pathway Interventions
Beyond direct enzyme interactions, this compound has been studied for its ability to intervene in complex cellular signaling pathways that govern cell fate and behavior.
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis. cellsignal.comnih.gov The canonical pathway involves the binding of TGF-β ligands to cell surface receptors, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). cellsignal.comcreative-diagnostics.com These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. cellsignal.comcreative-diagnostics.comfrontiersin.org The TGF-β/Smad pathway's role in cellular regulation makes it a significant area of study. nih.govnih.gov
Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype, leading to increased motility and invasiveness. mdpi.comfrontiersin.org This process is fundamental in development and has been implicated in pathological conditions. ukaachen.de A key hallmark of EMT is the downregulation of the cell-cell adhesion molecule E-cadherin and the upregulation of mesenchymal markers. nih.govmdpi.com
The transcription factor Twist1 is a potent inducer of EMT. researchgate.net It can directly repress the expression of E-cadherin, a crucial step in the loss of epithelial characteristics. nih.gov The interplay between Twist1 and E-cadherin is a central regulatory axis in the EMT process. nih.gov Studies have shown a significant negative correlation between the expression of Twist1 and E-cadherin in various contexts. nih.gov
Interactive Table: EMT-Associated Factors and their Roles
| Factor | Role in EMT | Regulation |
| Twist1 | Induces EMT by repressing epithelial genes. researchgate.net | Upregulated in cells undergoing EMT. nih.gov |
| E-cadherin | Maintains epithelial cell-cell adhesion. nih.gov | Downregulated during EMT, often by Twist1. nih.govnih.gov |
Apoptosis, or programmed cell death, is a highly regulated process essential for tissue homeostasis. cusabio.com It can be initiated through two main pathways: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. wou.edumdpi.com Both pathways converge on the activation of a family of proteases called caspases. wou.edu
Caspase-3 is a key executioner caspase, responsible for cleaving numerous cellular substrates and carrying out the final stages of apoptosis. nih.govnovusbio.com Its activation is a central event in the apoptotic cascade. novusbio.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the activation of the initiator caspase-9. mdpi.comoncotarget.com Activated caspase-9 then proceeds to activate caspase-3. nih.govresearchgate.net The investigation of a compound's ability to induce caspase-3-dependent apoptosis provides insight into its pro-apoptotic potential. nih.gov
Modulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Related Pathways
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a critical transcription factor that orchestrates cellular responses to low oxygen conditions, or hypoxia. nih.gov It is a subunit of the heterodimeric protein HIF-1. wikipedia.org Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. genome.jp However, in hypoxic environments, often found in tumors, HIF-1α stabilizes and accumulates in the nucleus. genome.jpbmbreports.org There, it partners with the constitutively expressed HIF-1β subunit to form the active HIF-1 transcription complex. nih.govwikipedia.org This complex then binds to specific DNA sequences known as hypoxia-response elements (HREs) in the promoter regions of target genes. bmbreports.org
The activation of HIF-1 leads to the transcription of numerous genes involved in crucial cellular processes that help cells adapt to and survive in low-oxygen environments. These processes include:
Angiogenesis: The formation of new blood vessels, stimulated by factors like Vascular Endothelial Growth Factor (VEGF), to increase oxygen supply. nih.govmdpi.com
Metabolism: A shift towards anaerobic metabolism (glycolysis) to produce ATP without oxygen. wikipedia.orgmdpi.com
Cell Proliferation and Survival: Promoting cell growth and preventing apoptosis (programmed cell death). frontiersin.org
The stability and activity of HIF-1α are tightly regulated by post-translational modifications, including hydroxylation, ubiquitination, and phosphorylation. bmbreports.orgplos.org The Von Hippel-Lindau (VHL) tumor suppressor protein plays a key role in marking HIF-1α for degradation under normoxic conditions. plos.org
While direct studies on the modulation of HIF-1α by this compound are not extensively detailed in the provided search results, the compound's presence in Aristolochia mollissima Hance, a plant with extracts showing anti-tumor effects, suggests a potential interaction with cancer-related pathways. bioline.org.br Given that the HIF-1 pathway is a central regulator in tumor progression and adaptation, it represents a plausible target for compounds with anti-cancer properties. nih.govbiomedpharmajournal.org Further research is necessary to elucidate the specific effects of this compound on HIF-1α and its downstream signaling pathways.
Structure Activity Relationship Sar and Computational Studies of 9 Ethoxyaristololactam and Analogues
Correlating Structural Features with Biological Interactions
The phenanthrene (B1679779) core of aristolactams provides a scaffold that can be modified with various functional groups at different positions. researchgate.net These modifications can dramatically alter the compound's interaction with biological targets, influencing everything from target affinity to cellular uptake and response. nih.gov
The type of substituent group on the aristolactam structure is a critical determinant of biological activity. researchgate.net Research on various aristolactam and aristolochic acid derivatives has revealed key patterns.
The metabolic activation of aristolochic acids, which are precursors to some aristolactams, involves the reduction of their nitro group to form cyclic N-hydroxyaristolactams. oup.comoup.com These intermediates can then form covalent adducts with DNA, a mechanism central to their carcinogenicity. oup.comnih.govnih.gov Therefore, the nitro group is a crucial substituent for this particular biological effect.
Modifications to the lactam moiety and the phenanthrene ring have been explored to modulate cytotoxicity. nih.gov For instance, synthesizing N-(N-dialkylaminoalkyl) derivatives of aristolactam resulted in compounds with interesting cytotoxic activity against leukemia cell lines. nih.gov In a study on anti-HIV-1 activity, various substitutions on the nitrogen of the indole (B1671886) ring and on the phenanthrene system showed significant effects on antiviral potency and cytotoxicity. nih.gov Specifically, an N-substituent of 5-(2-(piperidin-1-yl)ethyl) provided a good balance of potent HIV-1 inhibition and lower cytotoxicity compared to other analogues. nih.gov The presence of a 5'N-ring-type substitution on the indole core appeared to enhance the inhibition of HIV-1 infection. nih.gov
In the context of kinase inhibition, the presence of hydroxy groups at the C-6 and/or C-8 positions was found to enhance the ability to inhibit Cyclin-Dependent Kinase (CDK). mdpi.com The data below from a study on synthetic aristolactam derivatives highlights the impact of different substituents on anti-HIV-1 activity. nih.gov
Table 1: Anti-HIV-1 Activity of Synthetic Aristolactam Derivatives IC50: Half-maximal inhibitory concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/IC50).
The specific location of a substituent on the aristolactam framework is as important as its chemical nature. mdpi.com A prime example is seen in the differing toxicities of aristolochic acid I (AA-I) and aristolochic acid II (AA-II). nih.gov These two compounds are structurally identical except for an O-methoxy group at the 8-position in AA-I, which is absent in AA-II. nih.gov This single positional difference is a key determinant of toxicity, as AA-I is nephrotoxic while AA-II is not. nih.gov
In studies of kinase inhibitors, the position of a hydroxy group on the aristolactam core was shown to be critical. mdpi.com While hydroxyl groups at the C-6 and/or C-8 positions enhanced CDK inhibition, a hydroxy group at the C-3 position was not required for activity against either CDK1/Cyclin B or DYRK1A kinase. mdpi.com Conversely, the presence of a methoxy (B1213986) group at the C-3 position was found to abolish DYRK1A inhibition. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method used to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net While specific QSAR models for 9-ethoxyaristololactam are not prominent in the literature, the technique is widely applied in drug design to predict the therapeutic activities and pharmacological properties of new chemical entities. researchgate.netscience.gov
A QSAR study involves calculating a set of numerical descriptors for each molecule in a series and then using statistical methods to correlate these descriptors with their measured biological activity. ijnc.ir Key molecular descriptors often include:
Electronic Properties: Such as Gasteiger partial charges and the energies of frontier molecular orbitals. mdpi.com
Steric Properties: Describing the size and shape of the molecule.
Hydrophobicity: Often represented by the partition coefficient (logP), which influences how a compound is absorbed and distributed.
By developing a robust QSAR model, it becomes possible to predict the activity of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing and reducing the time and cost of drug discovery. ijnc.ir
Molecular Docking and Dynamics Simulations for Binding Site Analysis
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that predict how a ligand, such as this compound, fits into the binding site of a target protein and how the complex behaves over time. researchgate.netwindows.net These methods provide crucial insights into the intramolecular interactions that govern binding affinity and specificity. researchgate.net
Docking studies can predict the preferred orientation of a ligand in a receptor's active site and estimate the strength of the interaction. mdpi.com For example, analysis of the binding of aristolactam-DNA adducts has provided detailed structural insights. oup.com In one such lesion, the aristolactam moiety was found to be directed toward the complementary DNA strand, stacking between two bases and displacing another nucleotide from its normal position. oup.com This detailed binding site analysis helps explain the mutagenic consequences of these adducts at a molecular level.
Molecular dynamics simulations take the static snapshot from docking and simulate the movements of all atoms in the protein-ligand complex over a period of time. frontiersin.org This allows for an assessment of the stability of the predicted binding pose and can reveal crucial interactions, such as hydrogen bonds or pi-pi stacking, that are critical for maintaining the ligand's position in the binding pocket. ijnc.ir Such simulations can help refine the understanding of the mechanism of action, for instance, by showing how aristolactam derivatives might inhibit HIV-1 Tat-mediated viral transcription by stably interacting with the viral protein. researchgate.net
Table 2: Compound Names Mentioned in this Article
Analytical Methodologies for Detection and Profiling of 9 Ethoxyaristololactam
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods coupled with mass spectrometry are the cornerstone for the separation and quantification of 9-ethoxyaristololactam from complex matrices such as plant extracts.
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS, UPLC-DAD-QTOF-MS/MS)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, shorter analysis times, and increased sensitivity. measurlabs.com When coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (QTOF) mass spectrometry, it becomes a powerful tool for both targeted quantification and untargeted profiling of compounds like this compound. measurlabs.comnih.govresearchgate.net
A study focused on profiling alkaloid compounds from Macleaya cordata utilized UPLC-Diode Array Detector (DAD)-QTOF-MS/MS to identify 32 alkaloids, including this compound, which was reported in this plant for the first time. nih.govresearchgate.net The method involved analyzing the crude extract obtained with 0.2 mol/L hydrochloric acid. nih.gov The identification was based on retention times, mass spectrometry data, and characteristic fragmentation pathways. nih.govresearchgate.net UPLC-QTOF-MS provides high-resolution mass data, enabling the determination of elemental compositions for precursor and product ions, which is invaluable for the structural characterization of individual compounds in complex mixtures. researchgate.net The use of UPLC-MS/MS in multiple reaction monitoring (MRM) mode allows for highly sensitive and specific quantification of target analytes. frontiersin.orgnih.gov This technique is essential for determining the concentration of specific compounds in a sample. mdpi.com
Key Parameters in UPLC-MS/MS Analysis:
Column: Typically a reversed-phase column, such as a C18 or HSS T3, is used for separation. mdpi.comnih.gov
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (like acetonitrile (B52724) or methanol) is common. mdpi.comnih.gov
Ionization Source: Electrospray ionization (ESI) is frequently employed for the analysis of polar compounds like alkaloids. frontiersin.orgnih.gov
Mass Analyzer: Triple quadrupole (QqQ) or QTOF analyzers are used for quantification and identification, respectively. frontiersin.orgnih.gov
Below is an interactive table summarizing typical UPLC-MS/MS parameters for alkaloid analysis.
| Parameter | Description | Common Settings |
|---|---|---|
| Column | The stationary phase where separation occurs. | ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) mdpi.com |
| Mobile Phase A | The aqueous component of the mobile phase. | 0.1% Formic acid in H₂O mdpi.com |
| Mobile Phase B | The organic component of the mobile phase. | 0.1% Formic acid in acetonitrile:methanol (9:1) mdpi.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.4 mL/min mdpi.com |
| Ionization Mode | The method used to generate ions for mass analysis. | Positive Electrospray Ionization (ESI+) nih.gov |
| Detection Mode | The mass spectrometry technique used for analysis. | Multiple Reaction Monitoring (MRM) for quantification frontiersin.org, Full Scan MS/MS for identification nih.gov |
High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI/MS)
High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI/MS) is another widely used technique for the analysis of natural products, including aristolactams. japsonline.com While UPLC offers higher performance, HPLC-ESI/MS remains a robust and reliable method for the detection and quantification of compounds in various matrices, including herbal remedies. japsonline.comnih.gov
This method combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com ESI is a soft ionization technique that is particularly suitable for polar and thermally labile molecules, making it ideal for the analysis of alkaloids. mdpi.comnih.gov HPLC-ESI/MS can be used for both qualitative and quantitative analysis, providing information on the molecular weight and structure of the analytes. japsonline.comnih.gov In the context of herbal medicine, this technique is crucial for identifying potential adulterants and ensuring the quality and safety of products. nih.gov
Spectrometric Methods for Structural Confirmation (e.g., High-Resolution Mass Spectrometry, NMR)
While chromatographic techniques are excellent for separation and quantification, spectrometric methods are indispensable for the definitive structural elucidation of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with UPLC (UPLC-QTOF-MS), provides highly accurate mass measurements, typically with errors in the low ppm range. nih.govjapsonline.com This precision allows for the unambiguous determination of the elemental composition of a molecule, a critical step in identifying unknown compounds and confirming the structure of known ones. nih.gov The fragmentation patterns observed in the MS/MS spectra provide further structural information. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the complete chemical structure of a molecule in solution. libretexts.org Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (like COSY and HMBC) provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.net While direct NMR data for this compound is not widely published, the principles of NMR spectroscopy are fundamental to confirming the structure of any novel or isolated compound. libretexts.orgox.ac.uk For instance, the chemical shifts, coupling constants, and correlation signals in the NMR spectra would definitively establish the positions of the ethoxy group and other substituents on the aristololactam (B190612) core. researchgate.net The isotope ⁹⁹Tc, which is NMR active, is utilized in studies to understand its chemistry, which is relevant to the nuclear industry and medicine. d-nb.info
Applications in Metabolomics and Phytochemical Profiling
The analytical methodologies described above are central to the fields of metabolomics and phytochemical profiling, which aim to comprehensively analyze the small molecules present in a biological system or plant. nih.govnih.govmdpi.com
Metabolomics: Metabolomics studies aim to identify and quantify the complete set of metabolites (the metabolome) in a biological sample. nih.govmdpi.com This approach can provide a snapshot of the metabolic state of an organism and can be used to identify biomarkers for disease or to understand the effects of a particular treatment. nih.govmdpi.com The detection of this compound in a metabolomics study could indicate exposure to certain plants or have other biological implications. nih.gov
Phytochemical Profiling: Phytochemical profiling involves the comprehensive analysis of the chemical constituents of a plant. This is essential for understanding the plant's medicinal properties, ensuring its quality and consistency, and discovering new bioactive compounds. semanticscholar.org The identification of this compound as a minor alkaloid in Macleaya cordata is a direct result of phytochemical profiling using UPLC-DAD-QTOF-MS/MS. nih.govresearchgate.net Such studies contribute to the broader understanding of the chemical diversity of the Aristolochia genus and other related species. nih.govnotulaebiologicae.ro
Future Research Perspectives on 9 Ethoxyaristololactam
Elucidation of Undiscovered Biosynthetic Pathways
The biosynthetic pathway of aristolochic acids, the precursors to aristolactams, has been a subject of study. Research in Aristolochia sipho has shown that these compounds are derived from norlaudanosoline-related benzylisoquinoline precursors. researchgate.net Specific precursors identified in this pathway include tyrosine, DOPA, dopamine, and noradrenaline. researchgate.netresearchgate.net The characteristic nitro group of aristolochic acid is synthesized from the amino group of tyrosine. researchgate.net
While this provides a foundational understanding, the precise enzymatic steps leading to the formation of the aristolactam skeleton and the subsequent ethoxylation at the C-9 position to form 9-Ethoxyaristololactam are not fully understood. Future research should focus on identifying and characterizing the specific enzymes—such as oxidases, reductases, and transferases—involved in the later stages of this pathway. This could involve transcriptomic and proteomic analyses of plants known to produce this compound, such as Aristolochia mollissima Hance or Macleaya cordata, to identify candidate genes and enzymes. researchgate.netnih.gov
Table 1: Known Precursors in the Biosynthesis of the Aristolochic Acid/Aristolactam Core Structure
| Precursor Molecule | Role in Biosynthesis | Source(s) |
|---|---|---|
| Tyrosine | Primary building block; source of the nitro group's nitrogen atom. | researchgate.net |
| DOPA | Intermediate derived from tyrosine. | researchgate.netresearchgate.net |
| Dopamine | Intermediate in the pathway. | researchgate.netresearchgate.net |
| Noradrenaline | Intermediate in the pathway. | researchgate.netresearchgate.net |
| Norlaudanosoline | Foundational benzylisoquinoline precursor. | researchgate.net |
Comprehensive Mapping of Molecular Interaction Networks
Understanding how this compound interacts with biological macromolecules is crucial. The study of molecular networks has become central to biomedical research, providing insights into cellular mechanisms and how they are altered in disease states. frontiersin.orgembopress.org These networks encompass various interactions, including protein-protein, protein-DNA, and signaling pathways. frontiersin.orgnih.gov
For aristolochic acid analogues, the primary mechanism of toxicity involves metabolic activation, often by hepatic enzymes. mdpi.com This process can lead to the formation of a reactive aristolactam nitrenium ion, which then forms stable covalent adducts with DNA, particularly with the purine (B94841) bases adenine (B156593) and guanine (B1146940) (e.g., dA-AL I and dG-AL I). researchgate.netfrontiersin.org These DNA-AL adducts are a hallmark of exposure and can lead to specific mutations, such as A→T transversions, which are linked to carcinogenicity. mdpi.comfrontiersin.org
Future research must determine if this compound undergoes similar metabolic activation and if it forms DNA adducts. Furthermore, its interaction with key proteins should be investigated. For instance, some aristolochic acid derivatives are transported into renal cells via the organic anionic transporter 1 (OAT1) protein, a key step in mediating nephrotoxicity. mdpi.com Mapping the interactome of this compound would involve identifying its protein targets and understanding its influence on cellular signaling pathways, which could reveal mechanisms distinct from its more toxic relatives.
Development of Advanced Analytical Techniques for Trace Analysis
The detection of aristolochic acid analogues, often present at trace levels, is critical for safety and research. semanticscholar.org A variety of sophisticated analytical methods have been developed for this purpose, leveraging techniques that offer high sensitivity and specificity. intertek.com
Commonly employed methods include High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and more advanced mass spectrometry (MS) techniques. mdpi.comjfda-online.com To handle complex biological or environmental samples and achieve very low detection limits, researchers have developed methods such as UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) and UHPLC-Q/TOF-MS (Ultra-High Performance Liquid Chromatography–Quadrupole/Time-of-Flight Mass Spectrometry). mdpi.comnih.gov These methods allow for the simultaneous determination of multiple aristolochic acid and aristolactam analogues. semanticscholar.org
For future research on this compound, the focus should be on developing and validating highly sensitive and specific analytical methods for its quantification in various matrices, such as plant tissues, cell cultures, and biological fluids. This may involve optimizing existing LC-MS/MS protocols or exploring novel sample preparation techniques like electromembrane extraction (EME) to enhance detection limits, which can reach the nanogram-per-milliliter range. mdpi.com The development of such robust analytical tools is a prerequisite for detailed pharmacokinetic, metabolic, and biological activity studies. fastercapital.comresearchgate.net
Table 2: Advanced Analytical Techniques for the Analysis of Aristolochic Acid Analogues
| Analytical Technique | Description | Application/Advantage | Source(s) |
|---|---|---|---|
| HPLC with UV Detection | High-Performance Liquid Chromatography separates compounds, which are then detected by UV absorbance. | A standard method for quantification and quality control of herbal medicines. | jfda-online.com |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. | Offers high sensitivity and specificity for detecting trace amounts in complex patent medicines. Allows for simultaneous determination of multiple analogues. | semanticscholar.orgnih.gov |
| UHPLC-Q/TOF-MS | Ultra-High Performance Liquid Chromatography with Quadrupole/Time-of-Flight Mass Spectrometry. | Provides good accuracy, repeatability, and precision for simultaneous determination of analogues. | mdpi.com |
| HPLC-FLD (after reduction) | HPLC with Fluorescence Detection, used after converting non-fluorescent aristolochic acids to fluorescent aristolactams. | Improves detection sensitivity for specific analyses. | mdpi.com |
| Electromembrane Extraction (EME) | A sample preparation technique that uses an electric field to extract charged analytes from a sample into an analytical solution. | Used for sample purification and enrichment from complex matrices like urine. | mdpi.com |
Exploration of Novel Biological Activities for Scientific Exploration
While the toxicity of many aristolochic acid analogues is a primary concern, related compounds have also been investigated for other biological activities. rsc.org Initial research suggests that this compound may possess antitumor and anti-inflammatory properties, though the mechanisms remain to be elucidated. ontosight.ai
The compound has been identified as a monomer in Aristolochia mollissima Hance, a plant used in traditional medicine for its anti-inflammatory and anti-tumor effects. nih.gov Extracts from this plant have demonstrated an inhibitory effect on the proliferation of osteosarcoma HOS cells. nih.gov Additionally, this compound was found in Macleaya cordata, a plant with known anti-inflammatory, antibacterial, and anti-cancer activities. researchgate.netresearchgate.net
Future studies should systematically screen this compound for a range of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral effects. ontosight.aidovepress.com It is essential that these explorations are conducted in parallel with rigorous toxicological assessments. Structure-activity relationship studies have shown that modifications to the aristolochic acid structure, such as the absence of a nitro group or the presence of a hydroxyl group, can significantly diminish cytotoxicity. nih.gov Understanding how the 9-ethoxy group influences the biological activity and toxicity profile compared to other analogues like Aristolochic Acid I and Aristolactam I is a critical avenue for scientific exploration. frontiersin.org
Q & A
Q. What are the best practices for presenting spectroscopic and bioactivity data of this compound in peer-reviewed journals?
- Methodological Answer : Include raw spectral data (e.g., NMR peaks, MS/MS fragmentation patterns) in supplementary materials. For bioactivity studies, provide dose-response curves with error bars and statistical annotations. Follow ICMJE guidelines for chemical nomenclature and SI unit conventions to ensure clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
